![molecular formula C15H17NO B378971 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol CAS No. 500727-62-8](/img/structure/B378971.png)

2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

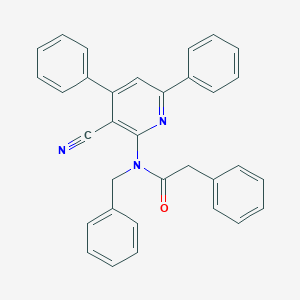

“2-{[(2,4-Dimethylphenyl)amino]methyl}phenol” is a chemical compound with the molecular formula C15H17NO . It contains a total of 35 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .

Molecular Structure Analysis

The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 41 bonds. There are 20 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .Aplicaciones Científicas De Investigación

Toxicity and Biodegradability Studies

Phenols, including 2,4-dimethylphenol, are studied for their anaerobic biodegradability and toxicity. These studies are crucial in understanding their environmental impact and the fate in anoxic environments. For instance, O'connor and Young (1989) investigated the anaerobic biodegradability and toxicity of various phenols, including 2,4-dimethylphenol, under methanogenic conditions, revealing insights into their environmental persistence and impact on methanogenesis (O'connor & Young, 1989).

Catalytic Applications

2,4-Dimethylphenol derivatives are explored for their roles in catalytic processes. For example, Żukowski et al. (2014) studied the selective methylation of phenol to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst, emphasizing its importance in the plastics industry (Żukowski et al., 2014).

Gas-Phase Acidity Analysis

The study of gas-phase acidities of dimethylphenol isomers, including 2,4-dimethylphenol, provides fundamental chemical knowledge. Madeira et al. (2008) conducted experimental and theoretical studies to determine these acidities, offering valuable data for understanding the chemical properties of these compounds (Madeira et al., 2008).

Structural and Computational Studies

2,4-Dimethylphenol derivatives are subjects of structural and computational studies. Karakurt et al. (2016) characterized a compound related to 2,4-dimethylphenol using single-crystal X-ray diffraction and density functional theory (DFT) calculations, providing insights into its molecular structure and properties (Karakurt et al., 2016).

Anticancer Activity Studies

Schiff bases derived from compounds like 2,4-dimethylphenol are investigated for their potential anticancer activities. Uddin et al. (2020) synthesized and characterized Schiff bases, including derivatives of 2,4-dimethylphenol, and evaluated their cytotoxicity against cancer cell lines (Uddin et al., 2020).

Propiedades

IUPAC Name |

2-[(2,4-dimethylanilino)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17/h3-9,16-17H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYRLCARLHHZJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2=CC=CC=C2O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(((5-Chloro-2-methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B378892.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B378893.png)

![Prop-2-enyl 6-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378895.png)

![8,9-Bis(4-methoxyphenyl)-2-thien-2-ylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378899.png)

![2-(phenoxymethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378901.png)

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4,6-diphenylnicotinonitrile](/img/structure/B378902.png)

![1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B378905.png)

![1-benzyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B378908.png)

![Diethyl 2-[4-(benzyloxy)-3-methoxyphenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B378909.png)

![Allyl 6-{[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B378910.png)

![2-chloro-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide](/img/structure/B378912.png)